3-amino-1-ethylpyrrolidin-2-one

Chemical Synthesis Building Block Quality Control

3-Amino-1-ethylpyrrolidin-2-one is a chiral heterocyclic building block featuring a pyrrolidin-2-one (γ-lactam) core substituted with an amino group at the C3 position and an ethyl group at N1. The compound exists as a free base (C6H12N2O, molecular weight 128.17 g/mol) and is also commercially available as the hydrochloride salt (CAS 2059932-38-4) for improved handling and stability.

Molecular Formula C6H12N2O
Molecular Weight 128.2
CAS No. 1248178-59-7
Cat. No. B6266080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-ethylpyrrolidin-2-one
CAS1248178-59-7
Molecular FormulaC6H12N2O
Molecular Weight128.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-ethylpyrrolidin-2-one (CAS 1248178-59-7) – Technical Baseline and Procurement-Relevant Identity


3-Amino-1-ethylpyrrolidin-2-one is a chiral heterocyclic building block featuring a pyrrolidin-2-one (γ-lactam) core substituted with an amino group at the C3 position and an ethyl group at N1 . The compound exists as a free base (C6H12N2O, molecular weight 128.17 g/mol) and is also commercially available as the hydrochloride salt (CAS 2059932-38-4) for improved handling and stability . As a functionalized γ-lactam scaffold, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the construction of nitrogen-containing heterocyclic frameworks relevant to antibacterial quinolone derivatives and MMP/TACE inhibitor programs [1][2].

Why 3-Amino-1-ethylpyrrolidin-2-one Cannot Be Casually Replaced by Generic Pyrrolidinone Analogs


Generic substitution among pyrrolidinone derivatives introduces uncontrolled variability in key parameters that directly impact synthetic utility and downstream applications. The N1-ethyl substitution pattern in 3-amino-1-ethylpyrrolidin-2-one distinguishes it from unsubstituted 3-aminopyrrolidin-2-one (CAS 2483-65-0) and N1-aryl analogs in terms of lipophilicity (calculated LogP = -1.05 versus -1.6 for the N1-unsubstituted analog) and hydrogen bonding capacity [1]. Furthermore, the compound contains a chiral center at C3, and stereochemical purity is critical for applications in asymmetric synthesis of quinolone antibacterials, where different stereoisomers exhibit substantially different biological activity profiles [2]. The free base and hydrochloride salt forms also present distinct handling characteristics—the hydrochloride offers improved aqueous solubility and room-temperature solid-state stability, while the free base provides flexibility for further N-functionalization without prior deprotection . These cumulative differences in substitution pattern, stereochemistry, and salt form render simple analog substitution inadequate for reproducible research outcomes.

3-Amino-1-ethylpyrrolidin-2-one: Quantitative Differentiation Evidence for Procurement Decisions


Comparative Purity Specifications: 3-Amino-1-ethylpyrrolidin-2-one Free Base Across Commercial Suppliers

Commercial suppliers offer 3-amino-1-ethylpyrrolidin-2-one free base with varying minimum purity specifications, which directly affect the reliability of downstream synthetic steps and the need for additional purification. Fluorochem and Leyan both specify a minimum purity of 98% for the free base . In contrast, AKSci specifies a minimum purity of 95% for the identical free base compound under the same CAS number . The 3-percentage-point difference in purity specification corresponds to a potential increase in total impurities from 2% to 5%, which in multi-step synthetic sequences can propagate to substantially lower overall yields of final target compounds.

Chemical Synthesis Building Block Quality Control

Physicochemical and Handling Differentiation: Free Base versus Hydrochloride Salt Form

3-Amino-1-ethylpyrrolidin-2-one is available in two distinct physical forms: the free base (CAS 1248178-59-7) and the hydrochloride salt (CAS 2059932-38-4), each with quantifiably different properties relevant to experimental design . The free base has a molecular weight of 128.17 g/mol, a calculated LogP of -1.05, and exists as a liquid/oil at room temperature . The hydrochloride salt has a molecular weight of 164.63 g/mol (an increase of 28.5% relative to the free base) and is reported as a solid . The hydrochloride form offers enhanced aqueous solubility due to ionic character and typically exhibits improved long-term solid-state stability, while the free base form provides greater synthetic versatility for N-alkylation and acylation reactions without requiring prior neutralization.

Formulation Solubility Stability

Stereochemical Relevance: Enantiomeric Differentiation in Quinolone Antibacterial Intermediates

The 3-aminopyrrolidin-2-one scaffold contains a chiral center at the C3 position, and stereochemical integrity is critical for applications in quinolone antibacterial synthesis. Schroeder et al. (1992) demonstrated that the four stereoisomers of 3-(1-aminoethyl)pyrrolidines—directly related to the 3-amino-1-ethylpyrrolidin-2-one scaffold—exhibit distinct synthetic utility as intermediates, requiring separation via chiral auxiliary approaches using S-α-methylbenzylamine at the N1 position [1]. This work establishes that stereochemically defined 3-aminopyrrolidinone derivatives are essential for preparing optically pure quinolone antibacterials, and that the (S)-enantiomer of related 3-aminopyrrolidin-2-one derivatives shows greater in vitro and in vivo antibacterial activity compared to the (R)-enantiomer .

Chiral Synthesis Antibacterial Stereoisomerism

Application Context: 3-Aminopyrrolidinone Scaffolds as Privileged Intermediates in MMP and TACE Inhibitor Programs

Amino-pyrrolidinones bearing substitution at the N1 and C3 positions have been established as key synthetic intermediates in the development of matrix metalloproteinase (MMP) and tumor necrosis factor-α converting enzyme (TACE) inhibitors. U.S. Patent 6,770,763 explicitly describes asymmetric synthetic routes to amino-pyrrolidinones and notes that these compounds are currently being studied as MMP and TACE inhibitors in clinical settings, with practical large-scale synthesis being a requirement for clinical trial and NDA submission support [1]. While the patent does not provide quantitative potency data for 3-amino-1-ethylpyrrolidin-2-one specifically, it establishes the scaffold class as validated for high-value therapeutic programs requiring reproducible, scalable synthetic access.

Medicinal Chemistry MMP Inhibitor TACE Inhibitor

High-Confidence Research and Industrial Applications for 3-Amino-1-ethylpyrrolidin-2-one (CAS 1248178-59-7)


Stereocontrolled Synthesis of Quinolone Antibacterial Intermediates

Based on the established precedent that stereochemically pure 3-(1-aminoethyl)pyrrolidines are essential intermediates for quinolone antibacterials, 3-amino-1-ethylpyrrolidin-2-one serves as a versatile building block for constructing the C7-side chain of quinolonecarboxylic acid antibiotics [1]. Researchers pursuing novel quinolone analogs should prioritize procurement of this compound with verified stereochemical purity or plan for chiral resolution, as the (S)-enantiomer of related scaffolds demonstrates superior antibacterial activity relative to the (R)-enantiomer .

Medicinal Chemistry Campaigns Targeting MMP and TACE Inhibitors

The amino-pyrrolidinone scaffold has been validated in clinical-stage MMP and TACE inhibitor programs [2]. 3-Amino-1-ethylpyrrolidin-2-one provides a functionalized γ-lactam core with both an amino handle (C3) for further derivatization and an N1-ethyl substituent that modulates lipophilicity (calculated LogP = -1.05) relative to unsubstituted analogs . This compound is suitable for structure-activity relationship (SAR) exploration around the pyrrolidinone core in protease inhibitor programs.

Synthetic Methodology Development Requiring Defined Physicochemical Properties

Investigators developing new synthetic routes to N-substituted γ-lactams or exploring reductive amination methodologies should consider the hydrochloride salt form (CAS 2059932-38-4) for improved handling, weighing accuracy, and aqueous solubility during reaction optimization . The free base form (CAS 1248178-59-7) is preferable for reactions requiring N1-deprotected amine nucleophilicity without prior neutralization steps . Selection between these forms should be guided by the specific solvent system and base sensitivity of the target transformation.

Compound Library Construction and High-Throughput Screening Preparation

For laboratories constructing focused compound libraries for antibacterial or protease inhibitor screening, procurement from suppliers specifying ≥98% purity (Fluorochem or Leyan) is recommended to minimize the impact of impurities on assay reproducibility and hit confirmation workflows . The 3-percentage-point purity differential relative to lower-specification sources corresponds to a 60% relative reduction in maximum allowable impurities, which is meaningful for screening campaigns where trace contaminants can produce false-positive or false-negative results.

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